2-(Bromomethyl)-1,3,5-trimethoxybenzene
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Overview
Description
2-(Bromomethyl)-1,3,5-trimethoxybenzene is an organic compound with the molecular formula C10H13BrO3 It is a derivative of benzene, where three hydrogen atoms are replaced by methoxy groups (-OCH3) and one hydrogen atom is replaced by a bromomethyl group (-CH2Br)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1,3,5-trimethoxybenzene typically involves the bromination of 1,3,5-trimethoxybenzene. One common method is to react 1,3,5-trimethoxybenzene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination reaction . The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1,3,5-trimethoxybenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, or ethers depending on the nucleophile used.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: The major product is 1,3,5-trimethoxybenzene.
Scientific Research Applications
2-(Bromomethyl)-1,3,5-trimethoxybenzene has several applications in scientific research:
Biology: The compound can be used to modify biomolecules for studying biological processes and interactions.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1,3,5-trimethoxybenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The methoxy groups can also participate in various chemical reactions, enhancing the compound’s reactivity and utility in different applications .
Comparison with Similar Compounds
Similar Compounds
2-Bromomethyl-1,3-dioxolane: Used in the preparation of unsaturated aldehydes and monomers.
3-Bromo-2-(bromomethyl)propionic acid: Acts as an organic building block for the preparation of beta-substituted acrylates.
Uniqueness
2-(Bromomethyl)-1,3,5-trimethoxybenzene is unique due to the presence of three methoxy groups, which increase its solubility in organic solvents and enhance its reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and specialty chemicals.
Properties
IUPAC Name |
2-(bromomethyl)-1,3,5-trimethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO3/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-5H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPYQRGCVQBTCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CBr)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.11 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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